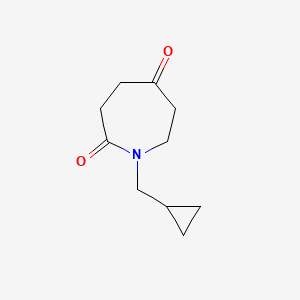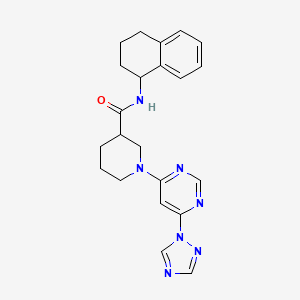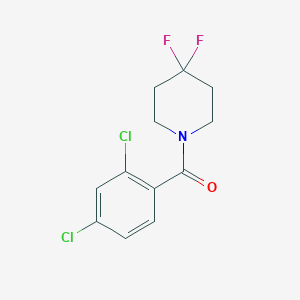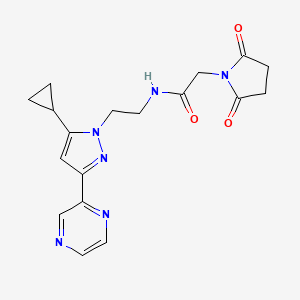
1-(Cyclopropylmethyl)-2,5-azepanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-2,5-azepanedione is an organic compound characterized by the presence of a cyclopropylmethyl group attached to a 2,5-azepanedione ring
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-2,5-azepanedione typically involves the following steps:
Formation of the Azepanedione Ring: The azepanedione ring can be synthesized through a series of cyclization reactions involving appropriate precursors and catalysts.
Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-2,5-azepanedione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(Cyclopropylmethyl)-2,5-azepanedione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-2,5-azepanedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-2,5-azepanedione can be compared with other similar compounds, such as:
Cyclopropylmethylpiperazine: Both compounds contain a cyclopropylmethyl group, but differ in their ring structures and functional groups.
Cyclopropylmethyl bromide: This compound serves as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Properties
IUPAC Name |
1-(cyclopropylmethyl)azepane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-9-3-4-10(13)11(6-5-9)7-8-1-2-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMINNEFYQVYJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride](/img/structure/B2696169.png)

![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2696172.png)
![N'-[2-(3-fluorophenyl)-2-methoxyethyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2696175.png)
![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one](/img/structure/B2696176.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2696177.png)
![6-{3-Methylimidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid](/img/structure/B2696179.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2696180.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2696181.png)
![1-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperidine-4-carboxamide](/img/structure/B2696183.png)
![2-(3-methylphenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2696184.png)
![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide](/img/structure/B2696186.png)

